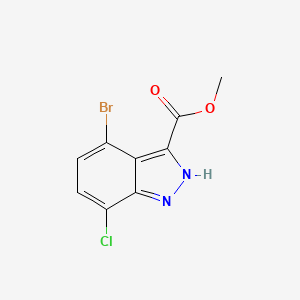
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of bromine and chlorine substituents on the indazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate typically involves the bromination and chlorination of an indazole precursor. One common method is the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom, followed by chlorination to add the chlorine substituent . The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is employed in the study of biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for investigating the structure-activity relationships of indazole derivatives.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-1H-indazole-3-carboxylate: Similar structure but lacks the chlorine substituent.
Methyl 4-chloro-1H-indazole-3-carboxylate: Similar structure but lacks the bromine substituent.
Methyl 1H-indazole-3-carboxylate: Lacks both bromine and chlorine substituents.
Uniqueness
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications .
Properties
Molecular Formula |
C9H6BrClN2O2 |
|---|---|
Molecular Weight |
289.51 g/mol |
IUPAC Name |
methyl 4-bromo-7-chloro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-6-4(10)2-3-5(11)7(6)12-13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
IPWCOERLXPYTSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C(C2=NN1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















